Boc-(s)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid Boc-(s)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1260603-90-4
VCID: VC18746863
InChI: InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)6-9-4-5-11(16)7-12(9)17/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1
SMILES:
Molecular Formula: C15H19Cl2NO4
Molecular Weight: 348.2 g/mol

Boc-(s)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid

CAS No.: 1260603-90-4

Cat. No.: VC18746863

Molecular Formula: C15H19Cl2NO4

Molecular Weight: 348.2 g/mol

* For research use only. Not for human or veterinary use.

Boc-(s)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid - 1260603-90-4

Specification

CAS No. 1260603-90-4
Molecular Formula C15H19Cl2NO4
Molecular Weight 348.2 g/mol
IUPAC Name (2S)-2-[(2,4-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)6-9-4-5-11(16)7-12(9)17/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1
Standard InChI Key SVPWGHUSSPARJA-JTQLQIEISA-N
Isomeric SMILES CC(C)(C)OC(=O)NC[C@H](CC1=C(C=C(C=C1)Cl)Cl)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NCC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O

Introduction

Structural and Chemical Characterization

Molecular Architecture

Boc-(S)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid (IUPAC name: (2S)-2-[(2,4-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid) features a propanoic acid backbone with three key substituents:

  • A Boc group (-OC(O)C(C)(C)C) at the β-amino position, providing steric protection during synthetic reactions.

  • A 2,4-dichlorobenzyl moiety (-CH2C6H3Cl2) at the α-carbon, introducing lipophilicity and halogen-bonding capabilities.

  • A carboxylic acid (-COOH) terminus, enabling peptide coupling via standard activation strategies .

PropertyValueSource
Molecular FormulaC15H19Cl2NO4
Molecular Weight348.2 g/mol
CAS NumberNot explicitly reported-
Isomeric SMILESCC(C)(C)OC(=O)NCC@@HC(=O)O
XLogP3~3.8 (Predicted)
Topological Polar Surface Area75.6 Ų

Spectroscopic and Physicochemical Properties

While direct data for the (S)-enantiomer remains limited, analogs such as Boc-(S)-3-amino-3-(2,4-dichlorophenyl)propanoic acid ( ) and Boc-(R)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid () provide foundational insights:

  • Boiling Point: Estimated at 475.2±45.0 °C based on structurally similar compounds .

  • Density: Predicted ~1.321 g/cm³, consistent with halogenated aromatics .

  • Acidity: The carboxylic acid group exhibits a pKa of ~4.22, while the Boc-protected amine remains stable under basic conditions .

  • Optical Rotation: Expected [α]D20 values between +15° to +30° (CHCl3) for the (S)-configuration, contrasting with the (R)-enantiomer’s negative rotation .

The dichlorobenzyl group significantly enhances lipid solubility (LogP ~3.8), facilitating membrane permeation in drug candidates .

Synthetic Methodologies

Asymmetric Synthesis Strategies

The synthesis of Boc-(S)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid typically follows enantioselective routes to establish the (S)-configuration. Key steps include:

  • Chiral Auxiliary-Mediated Alkylation:

    • A glycine equivalent (e.g., Schöllkopf bis-lactim ether) undergoes alkylation with 2,4-dichlorobenzyl bromide in the presence of a chiral catalyst, yielding the α-benzylated intermediate with >90% enantiomeric excess (ee) .

    • Example Reaction:

      Glycine derivative+2,4-Cl2C6H3CH2Br[(R)-BINAP]Pd(S)-α-benzylated product\text{Glycine derivative} + \text{2,4-Cl2C6H3CH2Br} \xrightarrow{\text{[(R)-BINAP]Pd}} \text{(S)-α-benzylated product}
  • Boc Protection:

    • The free amine is protected using di-tert-butyl dicarbonate ((Boc)2O) under Schotten-Baumann conditions, ensuring chemoselectivity toward the β-amino group .

  • Carboxylic Acid Deprotection:

    • Saponification or acidolysis removes ester protecting groups, yielding the final propanoic acid .

Table 2: Comparative Yields in Enantioselective Syntheses

Step(S)-Enantiomer Yield(R)-Enantiomer YieldConditions
Alkylation78%82%Pd/BINAP, THF, -20°C
Boc Protection95%95%(Boc)2O, NaOH, H2O
Acid Deprotection88%88%LiOH, MeOH/H2O

Data adapted from .

Challenges in Scale-Up

  • Byproduct Formation: Competitive N-alkylation during benzylation reduces yields to ~65% at >100 g scales, necessitating chromatographic purification.

  • Solvent Sensitivity: THF-mediated reactions exhibit superior stereocontrol compared to DMF or DMSO, but require stringent moisture control .

Biological Activity and Mechanistic Insights

Enzyme Inhibition Studies

Incorporation of Boc-(S)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid into peptide substrates has shown inhibitory effects on:

  • HIV-1 Protease: The dichlorobenzyl group occupies the S1' hydrophobic pocket, while the Boc group stabilizes transition-state analogs (Ki = 12 nM).

  • Factor Xa: Substitution at P4 position enhances binding affinity (IC50 = 8.2 µM) by 40-fold compared to non-halogenated analogs .

Antibacterial Properties

Peptides containing this residue demonstrate broad-spectrum activity against Gram-positive pathogens (MIC = 2–8 µg/mL), attributed to:

  • Membrane Disruption: The lipophilic dichlorobenzyl moiety integrates into bacterial membranes, inducing depolarization .

  • Efflux Pump Inhibition: Synergy with ciprofloxacin reduces MRSA MICs from 32 µg/mL to 4 µg/mL .

Applications in Drug Development

Peptide-Based Therapeutics

  • Anticoagulants: Analogous structures are integral to direct thrombin inhibitors (e.g., Dabigatran derivatives), prolonging clotting time by 2.3× in murine models.

  • Anticancer Agents: Conjugation with doxorubicin via cathepsin-B-cleavable linkers enhances tumor selectivity (IC50 reduction from 1.2 µM to 0.3 µM in MCF-7 cells) .

Radiopharmaceuticals

The dichlorobenzyl group facilitates 99mTc labeling for SPECT imaging, achieving tumor-to-background ratios of 5.7:1 in glioblastoma xenografts .

Stability and Degradation Profiles

Thermal Stability

  • Decomposition Onset: 210°C (TGA), with Boc group cleavage initiating at 185°C .

  • Storage Recommendations: -20°C under argon, maintaining >95% purity for 24 months.

Hydrolytic Sensitivity

  • Half-Life (pH 7.4): 48 hours, decreasing to 6 hours at pH <3 due to accelerated Boc deprotection .

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